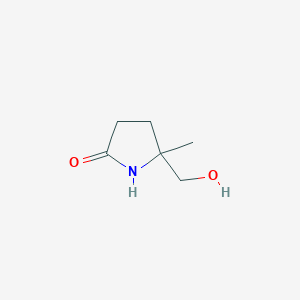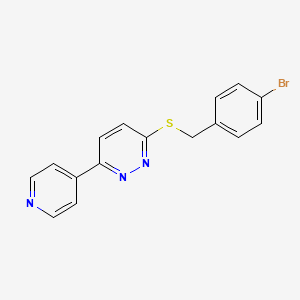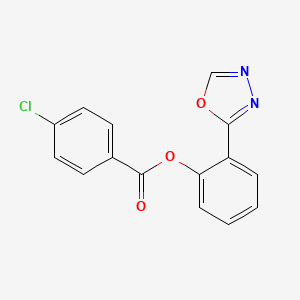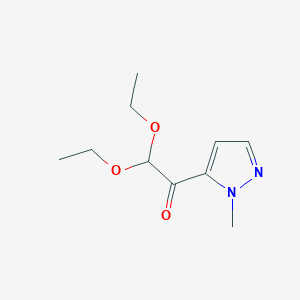
5-(Hydroxymethyl)-5-methyl-2-pyrrolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Hydroxymethyl)-5-methyl-2-pyrrolidinone is an organic compound that is widely spread in food products and is formed in sugar-containing food when exposed to heat . It is highly soluble in both water and organic solvents . It is used as an indicator of quality in food products and to indicate the adulteration of food products with acid-converted invert syrups .
Synthesis Analysis
The synthesis of 5-(Hydroxymethyl)-5-methyl-2-pyrrolidinone involves the dehydration of reducing sugars . This process is often catalyzed by acid, with hexoses such as fructose undergoing acid-catalyzed poly-dehydration . When hydrochloric acid is used, 5-chloromethylfurfural is produced instead of 5-(Hydroxymethyl)-5-methyl-2-pyrrolidinone . Significant advances have been made on the various transformations (e.g., hydrogenation, oxidation, aldol condensation, rehydration, amination, polymerization, etherification, and decarbonylation) of biomass-derived 5-(Hydroxymethyl)-5-methyl-2-pyrrolidinone .Molecular Structure Analysis
The molecule consists of a furan ring, containing both aldehyde and alcohol functional groups . The molecular structure, morphology, and growth mechanism of 5-(Hydroxymethyl)-5-methyl-2-pyrrolidinone have been investigated using ATR-FTIR spectroscopy, Scanning Electron Microscopy (SEM), and Dynamic Light Scattering (DLS) experiments .Chemical Reactions Analysis
The chemical reactions of 5-(Hydroxymethyl)-5-methyl-2-pyrrolidinone involve either a ring-opening mechanism and/or substitution at the α or β position via nucleophilic attack . The addition of DMSO as a co-solvent leads to significant changes in the FTIR spectra of humins .Physical And Chemical Properties Analysis
5-(Hydroxymethyl)-5-methyl-2-pyrrolidinone is a white low-melting solid (although commercial samples are often yellow) with a buttery, caramel odor . It has a density of 1.29 g/cm³, a melting point of 30 to 34 °C, and a boiling point of 114 to 116 °C .Applications De Recherche Scientifique
Conversion of Cellulose into 5-Hydroxymethylfurfural
5-Hydroxymethylfurfural (5-HMF) is a value-added refining chemical in industry production. It can be transformed into other high-value industrial compounds, such as 2,5-furandicarboxylic acid (FDCA), 5-hydroxymethyl-2-furancarboxylic acid (HMFCA), 5-formyl-2-furancarboxylic acid (FFCA), 2,5-diformylfuran (DFF), 2,5-bis (aminomethyl)furan (BAMF), and 2,5-dimethylfuran (DMF). The conversion of cellulose into 5-HMF has been given much more attention by chemists .
Bio-Based Chemistry
Furfural and 5-(hydroxymethyl)furfural (HMF) are pivotal intermediates for bio-based chemistry. They offer rare opportunities for designing novel biobased products and will play a central role in tomorrow’s chemistry .
Biofuel Production
5-Hydroxymethylfurfural (5-HMF) has been discovered to be a precursor for biofuel production. It can be produced from biomass, which is readily available, renewable, and sustainable .
Practical Synthesis
5-Hydroxymethylfurfural (5-HMF) is used in the practical synthesis of various compounds. For example, it has been used in the C4 amination process .
Epigenetic Research
5-Hydroxymethylfurfural (5-HMF) is used in epigenetic research. It has been reported that 5-mC is converted to 5-hmC by TET proteins, which perform various roles in gene expression .
Safety and Hazards
5-(Hydroxymethyl)-5-methyl-2-pyrrolidinone is harmful if swallowed and may cause an allergic skin reaction . It causes serious eye irritation and is toxic to aquatic life with long-lasting effects . Precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, avoiding prolonged or repeated exposure, and keeping away from sources of ignition .
Orientations Futures
The synthesis of fuels, fuel additives, commercial, and potential products from platform molecules generated by the hydrolysis of lignocellulosic biomass is a promising strategy toward the utilization of renewable feedstocks . 5-(Hydroxymethyl)-5-methyl-2-pyrrolidinone can play a key role in the production of biomass-derived intermediates . Future research may focus on the development of more efficient catalysts and processes for the transformation of 5-(Hydroxymethyl)-5-methyl-2-pyrrolidinone into value-added products .
Propriétés
IUPAC Name |
5-(hydroxymethyl)-5-methylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-6(4-8)3-2-5(9)7-6/h8H,2-4H2,1H3,(H,7,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNAPPCVBCHWFFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=O)N1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Hydroxymethyl)-5-methyl-2-pyrrolidinone | |
CAS RN |
1159991-46-4 |
Source


|
| Record name | 5-(hydroxymethyl)-5-methylpyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-ethyl-3-(furan-2-ylmethyl)-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2639286.png)
![2-(3-cyclohexyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)-N-(2-methylphenyl)acetamide](/img/structure/B2639287.png)




![4-(3-((benzo[d][1,3]dioxol-5-yloxy)methyl)azetidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2639295.png)

![2-[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2639298.png)
